molecular formula C9H18ClNO2 B2996175 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1864063-22-8

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2996175
CAS No.: 1864063-22-8
M. Wt: 207.7
InChI Key: XRIJFSKPICIVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . This compound features a pyrrolidine ring substituted with an oxan-3-yl group and a hydroxyl group, forming a hydrochloride salt. It is primarily used in research and development settings, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions using oxirane derivatives.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The oxan-3-yl group and hydroxyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(oxan-3-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-4-9(10-5-8)7-2-1-3-12-6-7;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJFSKPICIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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